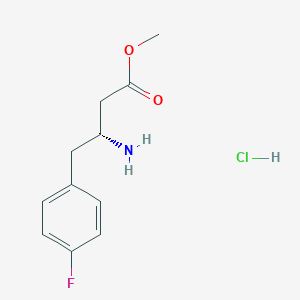

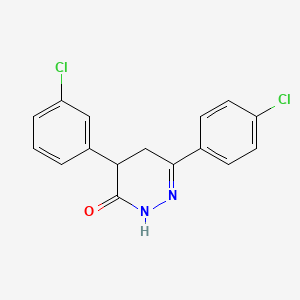

Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride” is a chemical compound with the molecular formula C10H13ClFNO2 . It is a derivative of GABA, an important inhibitory neurotransmitter .

Synthesis Analysis

The synthesis of similar compounds, such as tertiary butyl esters, has been achieved using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride” are not detailed in the search results, it is known that similar compounds react with isothiocyanates to produce thioureas, which have antifungal activity .Physical And Chemical Properties Analysis

“Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride” is a solid compound with a white to off-white color . It has a melting point of 176 - 178°C . It is slightly soluble in DMSO and methanol . The compound should be stored in a refrigerator, under an inert atmosphere, as it is hygroscopic .Applications De Recherche Scientifique

Synthesis and Biological Activities

Antimicrobial Activity : Research on derivatives of amino butanoic acids has shown promising antimicrobial properties. A study highlighted the synthesis of N-Substituted-β-amino acid derivatives containing various moieties that exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Mycobacterium luteum, indicating potential for therapeutic applications (Mickevičienė et al., 2015).

Anticonvulsant Properties : Schiff bases of gamma-aminobutyric acid and its derivatives have been prepared and evaluated for their anticonvulsant activities, showcasing the potential of amino butanoic acid derivatives in neuroprotective drug development (Kaplan et al., 1980).

Anticancer Applications : Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, with some showing more cytotoxicity against various human tumor cell lines than standard chemotherapy agents, underscoring their potential in anticancer drug development (Basu Baul et al., 2009).

Chemical Synthesis and Characterization

Stereochemical Synthesis : Studies on the stereoselective synthesis of fluorinated α-amino acids, including methods for preparing amino-4-fluorobutanoic acid, highlight the importance of precise chemical synthesis techniques in developing compounds with potential pharmacological applications (Laue et al., 2000).

Spectral Analysis and Molecular Docking : Detailed spectroscopic and theoretical investigations, including molecular docking and vibrational, structural, electronic, and optical studies, provide insights into the properties of related compounds. These analyses are critical for understanding the chemical reactivity and biological interactions of potential drug molecules (Vanasundari et al., 2018).

Propriétés

IUPAC Name |

methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-10(13)6-8-2-4-9(12)5-3-8;/h2-5,10H,6-7,13H2,1H3;1H/t10-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPFLINYWYSFTF-HNCPQSOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC=C(C=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=CC=C(C=C1)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate;hydrochloride | |

CAS RN |

2580094-66-0 |

Source

|

| Record name | methyl (3R)-3-amino-4-(4-fluorophenyl)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2983041.png)

![N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2983044.png)

![3-Ethoxy-4-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-yl)methoxy]benzaldehyde](/img/structure/B2983048.png)

![6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2983049.png)

![2,6-dichloro-5-fluoro-N-[5-(2-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2983051.png)

![N-(cyanomethyl)-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]-N-phenylacetamide](/img/structure/B2983053.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2983056.png)

![(1R,8S)-9-azatricyclo[6.2.2.0^{2,7}]dodeca-2(7),3,5-triene hydrochloride](/img/structure/B2983063.png)